(R)-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate)
Overview
Description
®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) is a chiral compound that consists of an amine group attached to a phenyl ring and a succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) typically involves the reaction of ®-2-phenylpropan-1-amine with (S)-2-hydroxysuccinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hemi salt. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simpler analog with similar structural features but lacking the succinate moiety.
Amphetamine: Shares the phenylpropanamine core but differs in its pharmacological profile.
Phenylalanine: An amino acid with a similar phenyl ring structure but different functional groups.
Uniqueness
®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) is unique due to its chiral nature and the presence of the succinate moiety, which can influence its biological activity and pharmacokinetics. This compound’s specific configuration allows for selective interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-hydroxybutanedioic acid;(2R)-2-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13N.C4H6O5/c2*1-8(7-10)9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7/h2*2-6,8H,7,10H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t2*8-;2-/m000/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAZMCJJPHMHLR-KKNLORPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.CC(CN)C1=CC=CC=C1.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1.C[C@@H](CN)C1=CC=CC=C1.C([C@@H](C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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